molecular formula C24H24N6O2 B030420 脱氢奥美沙坦 CAS No. 172875-98-8

脱氢奥美沙坦

货号 B030420
CAS 编号: 172875-98-8
分子量: 428.5 g/mol
InChI 键: LLECTTOFSXVBBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydro Olmesartan is a synthetic drug used in the treatment of hypertension and other cardiovascular diseases. It is a prodrug, meaning that it is inactive until it is metabolized in the body to its active form, olmesartan. The drug is a member of the angiotensin II receptor antagonist (ARAs) class of drugs, which are used to treat high blood pressure.

科学研究应用

高血压管理

脱氢奥美沙坦用于治疗高血压。它通过抑制血管紧张素 II(一种强效的血管收缩剂)的作用来降低血压。 研究表明,它单独使用或与其他降压药联合使用时,可以有效地降低血压 .

心血管疾病治疗

在心血管治疗中,脱氢奥美沙坦可能在预防心力衰竭和心肌梗死中发挥作用。 它有可能改善心肌代谢,降低心脏不良事件的风险,尤其是在慢性心力衰竭患者中 .

药理学优化

脱氢奥美沙坦在药理学优化方面具有应用。 人们正在研究它通过各种制剂(例如透皮油凝胶)增强药物生物利用度、减少副作用和提高治疗效果的能力 .

药物研发和合成

在药物研发中,人们正在研究脱氢奥美沙坦在合成过程中产生的工艺相关杂质。 了解这些杂质对于开发更安全、更有效的药物至关重要 .

临床试验

脱氢奥美沙坦是临床试验的主题,旨在比较其与其他 ARB 在治疗扩张型心肌病等疾病方面的疗效,并探索其在其他疾病的再利用方面的潜力 .

分子生物学研究

在分子生物学中,脱氢奥美沙坦与细胞受体和信号通路的相互作用引起了人们的兴趣。 它可能影响与炎症、纤维化和细胞代谢相关的通路,这些通路在各种疾病中起着至关重要的作用 .

生化研究

生化研究涉及脱氢奥美沙坦对体内生化指标和过程的影响。 它可能影响酶、电解质平衡和其他对维持稳态至关重要的生化参数 .

主客体化学

人们正在主客体化学中探索脱氢奥美沙坦与环糊精形成包合物的能力,这可以提高其溶解度和稳定性,从而增强其药理学特性 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.8

作用机制

Biochemical Pathways

The action of Dehydro Olmesartan primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . Chronic activation of RAAS can lead to inappropriate fluid retention, vasoconstriction, and a decline in left ventricular function . Dehydro Olmesartan’s action on the RAAS pathway can therefore have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

The pharmacokinetic profile of Olmesartan, from which Dehydro Olmesartan is derived, has been observed to be nearly linear and dose-dependent within the therapeutic range . Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours, with a half-life of around 13 hours . It is expected that Dehydro Olmesartan would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies on Dehydro Olmesartan are needed to confirm this.

Result of Action

The molecular and cellular effects of Dehydro Olmesartan’s action primarily involve the reduction of blood pressure and the modulation of cardiovascular and renal functions . By blocking the AT1 receptor, Dehydro Olmesartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone levels, and increased excretion of sodium . This results in lowered blood pressure and reduced workload on the heart .

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dehydro Olmesartan . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

生化分析

Biochemical Properties

Dehydro Olmesartan, like its parent compound Olmesartan, is likely to interact with the angiotensin II receptor (AT1R) . This interaction is crucial in its role as an antagonist, preventing the vasoconstrictive effects of angiotensin II and thus contributing to the lowering of blood pressure .

Cellular Effects

While specific studies on Dehydro Olmesartan are limited, research on Olmesartan has shown that it can have protective effects on endothelial cells against oxidative stress . It’s plausible that Dehydro Olmesartan might exhibit similar cellular effects, potentially influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Dehydro Olmesartan is likely to be similar to that of Olmesartan. Olmesartan acts as an antagonist to the angiotensin II receptor (AT1R), inhibiting the binding of angiotensin II and thus its hypertensive effects . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific studies on Dehydro Olmesartan are limited, research on Olmesartan has shown antihypertensive effects in experimentally induced hypertensive rats

属性

IUPAC Name

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLECTTOFSXVBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432428
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172875-98-8
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Olmesartan
Reactant of Route 2
Dehydro Olmesartan
Reactant of Route 3
Dehydro Olmesartan
Reactant of Route 4
Dehydro Olmesartan
Reactant of Route 5
Dehydro Olmesartan
Reactant of Route 6
Dehydro Olmesartan

Q & A

Q1: What is Dehydro Olmesartan and how is it related to Olmesartan Medoxomil?

A1: Dehydro Olmesartan is identified as one of the four related substances (impurities) observed during the development process of Olmesartan Medoxomil []. This suggests that it's a byproduct generated during the synthesis of Olmesartan Medoxomil, a medication used to treat hypertension.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。